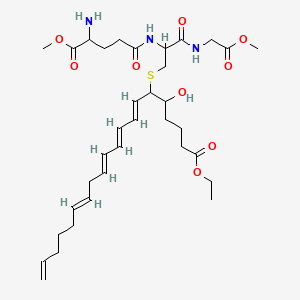
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate is a complex organic compound with significant applications in various fields of scientific research. This compound is a derivative of glucose and features multiple acetyl groups, an acetamido group, and an isothiocyanate functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the acetamido group. The isothiocyanate group is then introduced through a reaction with thiophosgene or a similar reagent. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, substituted isothiocyanates, and various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in glycomics.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial and viral infections.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The acetyl groups can also be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-alpha-d-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-alpha-d-galactopyranosyl chloride
Uniqueness
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its chloride counterparts. This makes it particularly valuable in applications requiring specific covalent modifications of biomolecules .
Eigenschaften
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-isothiocyanatooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O8S/c1-7(18)17-12-14(24-10(4)21)13(23-9(3)20)11(5-22-8(2)19)25-15(12)16-6-26/h11-15H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDNJALVHCMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)


![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)






![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
